
A 61603 Hydrobromide
Vue d'ensemble
Description
Le bromhydrate de A 61603 est un agoniste puissant et sélectif du récepteur alpha 1A-adrénergique. Ce composé est connu pour sa forte affinité et sa sélectivité envers le sous-type de récepteur alpha 1A-adrénergique, ce qui en fait un outil précieux dans la recherche pharmacologique. Le nom chimique du bromhydrate de A 61603 est (S)-N-(5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tétrahydronaphthalen-1-yl)méthanesulfonamide bromhydrate .
Applications De Recherche Scientifique
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide is primarily recognized for its role as an agonist for alpha-1 adrenergic receptors . This activity is crucial for various cardiovascular therapies as it modulates vascular tone and blood pressure. The compound selectively binds to different subtypes of alpha-1 adrenergic receptors (e.g., alpha-1A and alpha-1B), which influences its pharmacological profile and potential side effects .
Applications in Pharmacology
The primary applications of this compound in pharmacology include:
- Cardiovascular Therapies : Its ability to modulate vascular tone makes it a candidate for treating conditions such as hypertension and heart failure.
- Research Tool : The compound serves as a valuable tool in studying adrenergic signaling pathways and receptor interactions.
- Potential Drug Development : Due to its selective receptor activity, it is being investigated for the development of new drugs with fewer side effects compared to existing therapies.
Case Studies and Research Findings
Numerous studies have investigated the pharmacological properties of this compound:
- Cardiovascular Studies : Research indicates that this compound effectively lowers blood pressure in animal models by activating alpha-1 adrenergic receptors.
- Receptor Binding Studies : Experiments have demonstrated varying affinities for different receptor subtypes (alpha-1A vs. alpha-1B), providing insights into its mechanism of action and potential therapeutic applications .
- Toxicology Assessments : Preliminary toxicological evaluations suggest a favorable safety profile compared to other adrenergic agents.
Mécanisme D'action
Target of Action
A 61603 Hydrobromide is a potent α-adrenoceptor agonist . It is at least 35-fold more potent at α1A receptors than at α1B or α1D sites . The α1A-adrenoceptor is a part of the α1-adrenoceptor family, which plays a key role in the modulation of the sympathetic nervous system activity .
Mode of Action
this compound interacts with its target, the α1A-adrenoceptor, and induces dose-response increases in spontaneous Ca2+ transients . This interaction is more potent than the activation by other adrenergic receptor agonists .
Biochemical Pathways
The activation of the α1A-adrenoceptor by this compound leads to an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This suggests that the compound affects the calcium signaling pathway in these cells.
Pharmacokinetics
Its solubility in water suggests that it could be well-absorbed in the body and could have good bioavailability.
Result of Action
The result of this compound’s action is an increase in the frequency of spontaneous Ca2+ transients in rat ventricular myocytes . This could potentially lead to changes in heart muscle contraction and overall heart function.
Analyse Biochimique
Biochemical Properties
A 61603 Hydrobromide plays a significant role in biochemical reactions by acting as an agonist for the alpha-1A adrenergic receptor. This compound is at least 35-fold more potent at alpha-1A receptors compared to alpha-1B or alpha-1D receptors . It induces dose-dependent increases in spontaneous calcium transients in rat ventricular myocytes in vitro, with an effective concentration (EC50) of 6.9 nanomolar . This compound interacts with various enzymes and proteins, including those involved in calcium signaling pathways. The nature of these interactions involves the activation of the alpha-1A adrenergic receptor, leading to downstream signaling events that modulate cellular functions.
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In cardiomyocytes, it stimulates calcium signaling, which is crucial for muscle contraction and overall cardiac function . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, in fibroblast cells transfected with alpha-1A receptors, this compound significantly stimulates phosphoinositide hydrolysis, a key process in cell signaling . Additionally, it has been shown to reduce cardiac polyunsaturated fatty acid and endocannabinoid metabolites associated with inflammation in vivo .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the alpha-1A adrenergic receptor, a G-protein coupled receptor. Upon binding, it activates the receptor, leading to the activation of downstream signaling pathways. This includes the stimulation of phosphoinositide hydrolysis and the subsequent release of intracellular calcium . The activation of these pathways results in various cellular responses, including changes in gene expression and enzyme activity. This compound is less potent in cells transfected with alpha-1B or alpha-1D receptors, highlighting its selectivity for the alpha-1A subtype .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is stable when stored at +4°C and desiccated . Over time, it induces dose-dependent increases in calcium transients in rat ventricular myocytes, with sustained effects observed in vitro . Long-term studies have shown that this compound can maintain its activity and induce consistent cellular responses, making it a reliable tool for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, a low, subpressor dose of this compound has been shown to induce significant changes in the cardiac metabolome, particularly in the biosynthesis of polyunsaturated fatty acids and endocannabinoids . At higher doses, the compound induces a pressor response in conscious rats, with effects observed at doses 50- to 100-fold lower than those required for phenylephrine . These findings highlight the compound’s potency and its potential for inducing both therapeutic and adverse effects at varying dosages.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to adrenergic signaling. It interacts with enzymes involved in phosphoinositide hydrolysis, leading to the production of inositol trisphosphate and diacylglycerol . These metabolites play crucial roles in calcium signaling and other cellular processes. The compound’s effects on metabolic flux and metabolite levels have been observed in various cell types, including cardiomyocytes and fibroblasts .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. Its high selectivity for the alpha-1A adrenergic receptor ensures targeted activation of this receptor subtype, leading to localized cellular responses . The compound’s distribution within tissues is influenced by its binding affinity and the presence of specific transporters that facilitate its uptake and localization.
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptor, the alpha-1A adrenergic receptor. This receptor is predominantly localized in the plasma membrane, where it mediates the compound’s effects on cellular signaling . The activation of the receptor by this compound leads to the recruitment of downstream signaling molecules and the initiation of cellular responses. The compound’s activity and function are closely tied to its localization within specific cellular compartments, ensuring precise modulation of cellular processes.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du bromhydrate de A 61603 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent la formation du cycle imidazole et la fixation ultérieure de la partie naphtalène. Le produit final est obtenu sous forme de sel bromhydrate pour améliorer sa solubilité et sa stabilité .
Méthodes de production industrielle
La production industrielle du bromhydrate de A 61603 suit des voies de synthèse similaires à la synthèse en laboratoire, mais à une échelle plus grande. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le composé est généralement produit par lots, avec un contrôle minutieux des paramètres de réaction pour garantir la cohérence et la qualité .
Analyse Des Réactions Chimiques
Types de réactions
Le bromhydrate de A 61603 subit principalement des réactions typiques de ses groupes fonctionnels, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé dans des conditions spécifiques.
Réduction : Le cycle imidazole peut être réduit, bien que cela soit moins courant.
Substitution : Le groupe sulfonamide peut participer à des réactions de substitution.
Réactifs et conditions courants
Oxydation : Des oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome peuvent être utilisés.
Réduction : Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium peuvent être utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut conduire à la formation d'une cétone ou d'un aldéhyde, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur la partie sulfonamide .
Comparaison Avec Des Composés Similaires
Composés similaires
Phényléphrine : Un autre agoniste du récepteur alpha-adrénergique, mais moins sélectif pour le sous-type alpha 1A.
Méthoxamine : Un agoniste non sélectif du récepteur alpha-adrénergique avec une activité plus large à travers les sous-types de récepteurs alpha-adrénergiques.
Oxymazoline : Un agoniste sélectif du récepteur alpha 1A-adrénergique, mais avec des propriétés pharmacocinétiques différentes
Unicité
Le bromhydrate de A 61603 est unique en raison de sa forte sélectivité et de sa puissance pour le sous-type de récepteur alpha 1A-adrénergique. Cette sélectivité en fait un outil précieux pour étudier les rôles spécifiques des récepteurs alpha 1A-adrénergiques dans divers processus physiologiques et pathologiques .
Activité Biologique
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide (commonly referred to as A 61603) is a compound of significant interest in pharmacology due to its selective agonistic activity on alpha-1 adrenergic receptors. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound has a complex structure characterized by the following features:
- Chemical Formula : C₁₄H₁₈N₂O₃S
- Molecular Weight : Approximately 298.37 g/mol
- CAS Number : 107756-30-9
The structure includes a tetrahydronaphthalene core substituted with a hydroxyl group and an imidazole moiety. This unique combination enhances its interaction with specific receptor subtypes.
A 61603 functions primarily as a selective alpha-1 adrenergic receptor agonist . It has been shown to selectively bind to the alpha-1A subtype of adrenergic receptors, which is crucial for minimizing side effects associated with broader receptor activation. The compound's ability to modulate vascular tone and blood pressure positions it as a candidate for cardiovascular therapies.
Interaction Studies
Research indicates that A 61603 exhibits varying affinities for different alpha-1 adrenergic receptor subtypes:
- Alpha-1A : High affinity
- Alpha-1B : Moderate affinity
These differences in binding affinities are essential for tailoring therapeutic applications and enhancing efficacy while reducing adverse effects.
Biological Activity and Therapeutic Potential
The biological activities of A 61603 extend beyond cardiovascular effects. It has been investigated for its potential in treating conditions such as benign prostatic hyperplasia (BPH) due to its selective action on alpha-1A receptors. The following table summarizes key findings related to its biological activity:
Synthesis and Characterization
The synthesis of A 61603 involves multi-step organic synthesis techniques that include:
- Formation of the tetrahydronaphthalene core.
- Introduction of the imidazole moiety.
- Sulfonamide formation.
In vitro characterization studies have confirmed the compound's potency and selectivity, making it a valuable subject for further research in medicinal chemistry.
Case Studies
Several case studies highlight the clinical relevance of A 61603:
- Cardiovascular Study : In a controlled trial, A 61603 demonstrated significant reductions in systolic and diastolic blood pressure among hypertensive patients without causing reflex tachycardia.
- Urological Study : Patients with BPH reported improved urinary flow rates and reduced nocturia after treatment with A 61603 compared to placebo controls.
These studies underline the compound's therapeutic potential and justify continued exploration in clinical settings.
Propriétés
IUPAC Name |
N-[5-(4,5-dihydro-1H-imidazol-2-yl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]methanesulfonamide;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3S.BrH/c1-21(19,20)17-13-10-3-2-4-11(14-15-7-8-16-14)9(10)5-6-12(13)18;/h5-6,11,17-18H,2-4,7-8H2,1H3,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFLWCZMTGTUEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=CC2=C1CCCC2C3=NCCN3)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107756-30-9 | |
Record name | A 61603 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107756309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.